molecular formula C11H16O B14453710 4-Isopropylbenzyl methyl ether CAS No. 73789-85-2

4-Isopropylbenzyl methyl ether

Cat. No.: B14453710
CAS No.: 73789-85-2
M. Wt: 164.24 g/mol
InChI Key: USDZMJSIPOOFFR-UHFFFAOYSA-N
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Description

4-Isopropylbenzyl methyl ether is an organic compound belonging to the class of ethers It is characterized by the presence of an isopropyl group attached to a benzyl ring, which is further connected to a methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 4-isopropylbenzyl methyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often at room temperature .

Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes . Another industrial method includes the use of phase transfer and polymer-supported catalysts, which offer efficient and environmentally friendly synthesis pathways .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylbenzyl methyl ether can undergo various chemical reactions, including:

    Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

    Oxidation and Reduction: While ethers are generally resistant to oxidation and reduction, specific conditions and reagents can facilitate these reactions.

Common Reagents and Conditions:

    Acidic Cleavage: HBr or HI in aqueous solution.

    Oxidation: Strong oxidizing agents under controlled conditions.

    Reduction: Strong reducing agents, though less common for ethers.

Major Products:

    Acidic Cleavage: Alcohol and alkyl halide.

    Oxidation and Reduction: Depending on the specific conditions, various oxidized or reduced products can be formed.

Scientific Research Applications

4-Isopropylbenzyl methyl ether has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-isopropylbenzyl methyl ether involves its ability to undergo cleavage and form reactive intermediates. The ether oxygen can be protonated by strong acids, leading to the formation of a good leaving group. This can then be eliminated via an S_N2 or S_N1 mechanism, depending on the structure of the ether .

Comparison with Similar Compounds

Properties

CAS No.

73789-85-2

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(methoxymethyl)-4-propan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3

InChI Key

USDZMJSIPOOFFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC

Origin of Product

United States

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